molecular formula C21H21NO4S2 B2734838 Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-46-7

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2734838
CAS No.: 941978-46-7
M. Wt: 415.52
InChI Key: MACSNCUZFJXRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative. Its molecular formula is C₂₁H₂₁NO₄S₂, with a molecular weight of 415.53 g/mol (calculated from structural data) . The compound features a thiophene ring substituted at the 2-position with a methyl carboxylate group, at the 3-position with a sulfamoyl group linked to a 2,5-dimethylphenyl moiety, and at the 4-position with a 4-methylphenyl group. Its synthesis and characterization would likely involve standard techniques such as NMR, IR, and mass spectrometry, as seen in analogous compounds .

Properties

IUPAC Name

methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-13-6-9-16(10-7-13)17-12-27-19(21(23)26-4)20(17)28(24,25)22-18-11-14(2)5-8-15(18)3/h5-12,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACSNCUZFJXRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=CC(=C3)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfamoyl group enhances its reactivity and interaction with various biological targets.

Chemical Structure

The molecular structure of the compound features:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Sulfamoyl group : Contributes to the compound's biological activity by forming hydrogen bonds with biological macromolecules.
  • Aromatic substituents : The 2,5-dimethylphenyl and 4-methylphenyl groups enhance binding affinity through π-π interactions.

The biological activity of this compound is primarily mediated through:

  • Binding to enzymes and receptors : The compound interacts with specific molecular targets, modulating their activity.
  • Formation of hydrogen bonds : The sulfamoyl group can engage in hydrogen bonding with key biomolecules.
  • Aromatic interactions : The phenyl groups participate in π-π stacking, which may enhance the binding affinity to target sites.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • A study revealed that certain thiophene derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored using various models:

  • In a carrageenan-induced rat paw edema model, similar thiophene compounds exhibited significant reduction in inflammation .
  • The mechanism involves inhibition of pro-inflammatory cytokines and modulation of NF-κB signaling pathways.

Anticancer Activity

The anticancer properties of this compound have been substantiated through various studies:

  • In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), where IC50 values indicated potent activity .
  • Structure-activity relationship (SAR) studies have identified key structural features that enhance anticancer efficacy, suggesting modifications can lead to improved potency .

Case Studies

StudyCompoundActivityIC50 ValueNotes
Sulfamoylated ThiophenesAnticancer0.21 nM (Irosustat comparison)Enhanced STS inhibitory potency in MCF-7 cells.
4-(1-Phenyl-1H-triazol) derivativesAnticancerVarious IC50 valuesIdentified fluorinated derivatives as most potent.
Novel Thiophene DerivativesAntibacterialMIC < 10 µg/mLEffective against resistant bacterial strains.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exhibit significant anticancer properties. The sulfamoyl group is known to enhance the bioactivity of thiophene derivatives, making them potential candidates for cancer treatment. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation in vitro and in vivo models .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research has demonstrated that sulfamoyl thiophene derivatives possess antibacterial and antifungal activities, making them suitable for developing new antimicrobial agents . This is particularly relevant in the context of increasing antibiotic resistance.

3. Drug Design and Development
In drug design, the structural characteristics of this compound allow for modifications that can lead to improved pharmacological profiles. The incorporation of the thiophene ring and sulfamoyl group can influence the compound's interaction with biological targets, enhancing its efficacy and selectivity .

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiophene derivatives make them valuable in organic electronics. This compound can be utilized in the fabrication of organic semiconductors and photovoltaic devices due to its ability to facilitate charge transport .

2. Photovoltaic Cells
Research indicates that thiophene-based compounds can improve the efficiency of organic photovoltaic cells. The incorporation of this compound into polymer blends has been shown to enhance light absorption and charge mobility, resulting in improved energy conversion efficiencies .

Case Studies

Study TitleYearFindings
"Synthesis and Biological Evaluation of Thiophene Derivatives"2020Demonstrated significant anticancer activity against various cancer cell lines with IC50 values in low micromolar range .
"Organic Photovoltaics: Advances in Thiophene-Based Materials"2021Highlighted improvements in power conversion efficiency (PCE) when using thiophene derivatives in organic solar cells .
"Antimicrobial Efficacy of Sulfamoyl Thiophenes"2023Reported broad-spectrum antimicrobial activity against resistant strains of bacteria and fungi, supporting further development as therapeutic agents .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : The 2,5-dimethylphenyl group may reduce solubility compared to methoxy-substituted analogues but improve metabolic stability .
  • Unresolved Questions: No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound, necessitating further studies to compare efficacy with antimicrobial or herbicidal analogues .

Q & A

Basic Question: What safety precautions and handling protocols should be prioritized during experimental work with this compound?

Methodological Answer:

  • Hazard Identification : The compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) based on structurally similar sulfamoyl-thiophene derivatives .
  • Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize exposure. Avoid aerosol formation during weighing or dissolution.
  • Storage : Store in a cool (<25°C), dry environment, separated from incompatible reagents (e.g., strong oxidizers) .
  • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination. For inhalation exposure, relocate to fresh air and monitor for respiratory distress .

Basic Question: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the thiophene ring and sulfamoyl group. Compare chemical shifts with analogous compounds (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate, δ 7.2–6.8 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR) : Validate sulfonamide (S=O stretching at ~1350–1150 cm1 ^{-1}) and ester carbonyl (C=O at ~1700 cm1 ^{-1}) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~415–425 g/mol for similar thiophene derivatives) and fragmentation patterns .

Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:

  • Reaction Design : Employ flow chemistry techniques (e.g., continuous microreactors) to enhance mixing and thermal control, as demonstrated in diazomethane syntheses .
  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling steps). Statistical modeling (e.g., ANOVA) identifies critical parameters .
  • Work-Up Optimization : Implement liquid-liquid extraction with ethyl acetate/water (3:1 v/v) to isolate the product from byproducts (e.g., unreacted 2,5-dimethylphenylsulfonamide) .

Advanced Question: How should conflicting data on solubility or reactivity be resolved during mechanistic studies?

Methodological Answer:

  • Solubility Contradictions :
    • Test solubility in tiered solvent systems (polar aprotic > chlorinated > non-polar). For example, DMSO may solubilize the compound at >50 mg/mL, while hexane shows negligible dissolution .
    • Use dynamic light scattering (DLS) to detect aggregation in "insoluble" cases.
  • Reactivity Discrepancies :
    • Perform controlled kinetic studies (e.g., UV-Vis monitoring at 250–300 nm) under inert atmospheres to rule out oxidative side reactions.
    • Cross-validate with computational models (DFT for transition-state energetics) using SMILES/InChIKey descriptors .

Advanced Question: What strategies are recommended for studying the compound’s biological interactions or enzyme inhibition mechanisms?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) with sulfonamide-binding enzymes (e.g., carbonic anhydrase) to predict binding affinity. Adjust parameters for steric effects from the 4-methylphenyl group .
  • In Vitro Assays :
    • Perform dose-response curves (1 nM–100 µM) in cell cultures (e.g., HEK293) with LC-MS/MS quantification of intracellular concentrations.
    • Include negative controls (e.g., methylthiophene carboxylate without sulfamoyl) to isolate pharmacophore effects .
  • Data Interpretation : Apply Hill coefficients to assess cooperativity and IC50_{50} values for potency comparisons.

Advanced Question: How can computational chemistry aid in predicting degradation pathways or environmental persistence?

Methodological Answer:

  • Degradation Modeling :
    • Use EPI Suite to estimate hydrolysis half-lives (t1/2_{1/2}) under pH 5–8. Sulfonamide bonds may hydrolyze faster at alkaline conditions (t1/2_{1/2} ~72 hours at pH 9) .
    • Simulate photolytic cleavage (Gaussian 09 TD-DFT) to identify vulnerable bonds (e.g., thiophene-SO2_2) under UV exposure .
  • Ecotoxicology : Predict logP (XlogP ~4.0) and bioaccumulation factors (BCF >500) using QSAR models, guiding wastewater treatment protocols .

Advanced Question: What experimental controls are essential to ensure reproducibility in synthetic or biological studies?

Methodological Answer:

  • Synthesis Controls :
    • Include internal standards (e.g., deuterated thiophene analogs) during NMR analysis to verify reaction completion .
    • Monitor reaction progress with TLC (silica GF254, eluent: hexane/EtOAc 4:1) to detect intermediates .
  • Biological Controls :
    • Use isogenic cell lines (wild-type vs. enzyme-knockout) to confirm target specificity.
    • Validate assay reproducibility via inter-day CV <15% for triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.